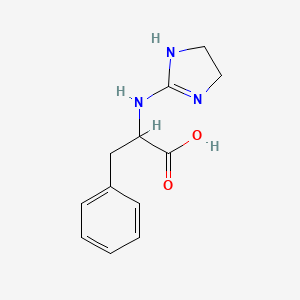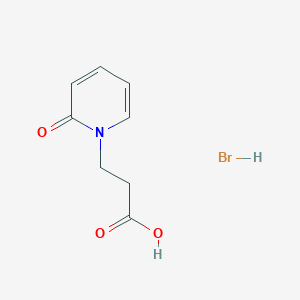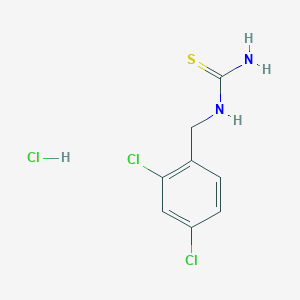
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an imidazole ring attached to a phenyl group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the reaction of 1,2-diketones with ammonia or ammonium acetate
Attachment of Phenyl Group: The phenyl group can be introduced through a substitution reaction, where an appropriate phenyl halide reacts with the imidazole ring in the presence of a base.
Introduction of Propionic Acid Moiety: The propionic acid group can be added through a reaction involving the imidazole-phenyl intermediate and a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions. Large-scale production may also employ continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, such as converting the propionic acid group to a carboxylic acid derivative.
Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl group, leading to the formation of different functional groups.
Substitution: Substitution reactions can introduce new substituents on the imidazole ring or the phenyl group, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and physical properties, making them useful in various applications.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders, inflammation, and pain management.
Industry: It can be utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group and propionic acid moiety contribute to the compound's binding affinity and specificity. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure but may have different substituents, leading to varying biological activities.
Phenylpropionic acids: These compounds contain the phenyl and propionic acid groups but lack the imidazole ring, resulting in different chemical properties and applications.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(17)10(15-12-13-6-7-14-12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYYTNLJVGSLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389834.png)
![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)
![4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1389840.png)

![Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389844.png)
![4-[(2-Bromoacetyl)amino]benzamide](/img/structure/B1389846.png)
![2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389847.png)
![2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389849.png)
![N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B1389851.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B1389852.png)
